4-(aminomethyl)-2,3-dihydro-1H-pyrazol-3-one

Hydrogen bond donor Pharmacophore Neuroprotection

4-(Aminomethyl)-2,3-dihydro-1H-pyrazol-3-one (CAS 1638764-32-5; molecular formula C₄H₇N₃O; MW 113.12) is an N1-unsubstituted pyrazolone scaffold bearing a primary aminomethyl substituent at the C4 position. The compound exists in the 2,3-dihydro-1H-pyrazol-3-one tautomeric form, featuring a carbonyl at C3, an endocyclic N2–H hydrogen bond donor, and an exocyclic –CH₂NH₂ primary amine that serves as a versatile derivatization handle.

Molecular Formula C4H7N3O
Molecular Weight 113.12 g/mol
Cat. No. B7968661
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(aminomethyl)-2,3-dihydro-1H-pyrazol-3-one
Molecular FormulaC4H7N3O
Molecular Weight113.12 g/mol
Structural Identifiers
SMILESC1=C(C(=O)NN1)CN
InChIInChI=1S/C4H7N3O/c5-1-3-2-6-7-4(3)8/h2H,1,5H2,(H2,6,7,8)
InChIKeyDJWSCDFLTBMYKM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Aminomethyl)-2,3-dihydro-1H-pyrazol-3-one: Core Properties and Procurement Identity for the N1-Unsubstituted 4-Aminomethyl Pyrazolone Building Block


4-(Aminomethyl)-2,3-dihydro-1H-pyrazol-3-one (CAS 1638764-32-5; molecular formula C₄H₇N₃O; MW 113.12) is an N1-unsubstituted pyrazolone scaffold bearing a primary aminomethyl substituent at the C4 position . The compound exists in the 2,3-dihydro-1H-pyrazol-3-one tautomeric form, featuring a carbonyl at C3, an endocyclic N2–H hydrogen bond donor, and an exocyclic –CH₂NH₂ primary amine that serves as a versatile derivatization handle . Commercially available at ≥97% purity from multiple suppliers, this compound is classified as a heterocyclic building block for research and further manufacturing use only . Computed physicochemical properties include TPSA 74.67 Ų, cLogP –0.84, 3 hydrogen bond donors, 2 hydrogen bond acceptors, and 1 rotatable bond, placing it within favorable drug-like and lead-like chemical space .

Why Generic Pyrazolone or Aminopyrazole Substitution Cannot Replace 4-(Aminomethyl)-2,3-dihydro-1H-pyrazol-3-one in Research and Development


Attempting to substitute 4-(aminomethyl)-2,3-dihydro-1H-pyrazol-3-one with a seemingly related pyrazolone or aminopyrazole analog introduces several critical discontinuities that undermine experimental reproducibility and biological readout. First, the N2–H hydrogen bond donor of the pyrazolone ring is a pharmacophoric requirement for multiple biological activities; N2-alkylation or ring excision abolishes target engagement entirely in neuroprotective and anti-aggregation assays [1]. Second, pyrazolones are ambient tautomeric systems whose dominant form shifts with solvent polarity and substitution pattern; an N1-substituted or C4-unsubstituted analog will populate a different tautomeric equilibrium, altering hydrogen-bonding geometry and molecular recognition [2]. Third, the primary –CH₂NH₂ group at C4 is not a passive substituent—it is the principal synthetic anchor for amide, sulfonamide, urea, and reductive-amination-based library construction [3]. Replacing it with a methyl group (as in 4-methylpyrazolone) eliminates this derivatization capacity, while moving it to C5 (the 5-aminomethyl regioisomer) repostions the amine into a different electronic environment with altered nucleophilicity and intramolecular hydrogen-bonding topology. These differences produce quantitatively distinct physicochemical profiles (LogP, TPSA, HBD count) that directly affect solubility, permeability, and formulation behavior .

Quantitative Comparative Evidence for 4-(Aminomethyl)-2,3-dihydro-1H-pyrazol-3-one Versus Closest Analogs


Hydrogen Bond Donor Count and N2–H Pharmacophoric Requirement: 3 HBD vs. 1 HBD for 4-Methylpyrazole

4-(Aminomethyl)-2,3-dihydro-1H-pyrazol-3-one possesses 3 hydrogen bond donors (N1–H, N2–H, and –CH₂NH₂), compared with only 1 HBD for 4-methylpyrazole (fomepizole), which lacks both the N2–H and the aminomethyl –NH₂ [1]. The N2–H hydrogen bond donor of the pyrazolone ring has been shown to be a non-negotiable pharmacophoric element: in a PC12 cellular model of mutant SOD1-mediated protein aggregation relevant to amyotrophic lateral sclerosis, N2-methyl substituted pyrazolones were completely inactive, whereas N1-substituted analogs retaining the N2–H remained equipotent with the lead compound [2]. This demonstrates that the target compound, by virtue of its N1-unsubstituted, N2–H-intact structure, preserves a hydrogen-bond-donating capacity that is essential for target engagement in this and potentially other disease-relevant contexts [2].

Hydrogen bond donor Pharmacophore Neuroprotection Pyrazolone SAR

Lipophilicity and Polar Surface Area Differentiation: cLogP –0.84 and TPSA 74.67 Ų vs. 4-Methylpyrazole (cLogP 0.97, TPSA 28.68 Ų) and 4-(Aminomethyl)pyrazole (cLogP –0.81, TPSA 54.7 Ų)

The target compound exhibits a cLogP of –0.84 and TPSA of 74.67 Ų, conferring markedly higher hydrophilicity and polarity than 4-methylpyrazole (cLogP 0.97; TPSA 28.68 Ų) [1]. Compared with 4-(aminomethyl)pyrazole, which lacks the pyrazolone carbonyl, the target compound has a TPSA that is ~20 Ų larger (74.67 vs. 54.7 Ų), reflecting the additional polar surface contributed by the C3 carbonyl oxygen . In the context of CNS drug design, TPSA values below 60–70 Ų are generally associated with improved passive blood–brain barrier penetration; the target compound's TPSA of 74.67 Ų places it near this threshold, whereas 4-methylpyrazole (TPSA 28.68 Ų) is substantially below it—suggesting divergent permeability and CNS-exposure profiles that must be accounted for in experimental design [1].

Lipophilicity Polar surface area Drug-likeness Permeability Solubility

Primary Amine Derivatization Capacity: Orthogonal Conjugation Handle Absent in 4-Methyl and 4-Unsubstituted Pyrazolone Analogs

The –CH₂NH₂ primary amine at the C4 position provides a unique, chemoselective conjugation site that is entirely absent in 4-methyl-2,3-dihydro-1H-pyrazol-3-one and 4-unsubstituted pyrazolones. This amine can be directly elaborated via amide coupling with carboxylic acids, sulfonamide formation with sulfonyl chlorides, urea formation with isocyanates, or reductive amination with aldehydes/ketones—all under standard, mild conditions compatible with the pyrazolone ring [1]. The metal-free aminomethylation methodology reported by Phakdeeyothin et al. (2022) specifically enables the installation of cyclic amine-substituted aminomethyl groups at the C4 position of pyrazolones using (diacetoxyiodo)benzene at ambient temperature, demonstrating broad functional group tolerance and providing a direct synthetic entry to 4-aminomethylated pyrazolone libraries that would be inaccessible from 4-methyl or 4-H starting materials [1]. In contrast, 4-methylpyrazolone lacks any reactive substituent at C4 and can only be functionalized via C–H activation or ring modification, significantly limiting its utility as a diversification scaffold [2].

Derivatization Amide coupling Library synthesis Sulfonamide Reductive amination

Regioisomeric Differentiation: 4-Aminomethyl vs. 5-Aminomethyl Pyrazolone—Divergent Electronic Environment and Hydrogen-Bonding Topology

The 4-aminomethyl substituent in the target compound is positioned adjacent to the C3 carbonyl (C=O), whereas in the 5-(aminomethyl)-2,3-dihydro-1H-pyrazol-3-one regioisomer (CAS 33512-95-7), the aminomethyl group is located adjacent to the N1 nitrogen . This positional difference creates two functionally significant consequences. First, the 4-aminomethyl group can engage in intramolecular hydrogen bonding with the C3 carbonyl oxygen, pre-organizing the side-chain conformation and modulating the amine's nucleophilicity; the 5-regioisomer cannot form an equivalent intramolecular interaction because the C5 position is adjacent to the imine-type N1 rather than the carbonyl . Second, the electronic environment of the pyrazolone ring differs between regioisomers: the C4 position is conjugated with the electron-withdrawing carbonyl, whereas the C5 position is conjugated with the electron-donating N1 nitrogen, leading to distinct reactivity patterns in electrophilic substitution and cross-coupling reactions . These regioisomers share identical molecular formula (C₄H₇N₃O) and molecular weight (113.12) but are chemically and functionally non-equivalent .

Regioisomer Electronic effects Intramolecular hydrogen bonding Reactivity

Tautomeric Integrity of the N1-Unsubstituted Pyrazolone Scaffold: Impact on Molecular Recognition and Crystallization Behavior

N1-unsubstituted pyrazol-3-ones such as the target compound can populate multiple tautomeric states (1,2-dihydro-3H-pyrazol-3-one, 2,4-dihydro-3H-pyrazol-3-one, and 1H-pyrazol-3-ol forms), with the equilibrium distribution depending strongly on solvent polarity, concentration, and substitution pattern [1]. Arbačiauskienė et al. (2018) demonstrated by X-ray crystallography, solution NMR, and solid-state NMR that 1-phenyl-1,2-dihydro-3H-pyrazol-3-one exists as dimers of the 1H-pyrazol-3-ol tautomer in nonpolar solvents (CDCl₃, C₆D₆) but as monomers of the 1,2-dihydro-3H-pyrazol-3-one form in DMSO-d₆ [1]. For N1-unsubstituted pyrazolones bearing an aminomethyl group at C4, the tautomeric equilibrium is further influenced by the potential for intramolecular hydrogen bonding between the –CH₂NH₂ and the C3 carbonyl oxygen, which can stabilize specific tautomers [2]. This tautomeric plasticity is absent or substantially altered in N1-substituted pyrazolones and in pyrazoles lacking the C3 carbonyl, meaning that the target compound offers a unique conformational and hydrogen-bonding landscape that cannot be replicated by N-alkylated pyrazolone analogs or by 4-(aminomethyl)pyrazole [1][2].

Tautomerism Molecular recognition Crystal engineering Hydrogen bonding

Antitumor Pharmacophore Validation: 4-Aminomethyl Pyrazole Derivatives Achieve GI₅₀ 0.013–8.78 μM Against OVCAR-3 Ovarian Cancer Cells vs. Reduced Activity of Hydrochloride and Zwitterionic Forms

Although the specific target compound has not itself been profiled in published antitumor panels, closely related 4-aminomethyl pyrazole derivatives have demonstrated potent and selective antitumor activity that validates the 4-aminomethyl pyrazole/pyrazolone pharmacophore class. da Silva et al. (2021) reported that 3-carboxyethyl 4-[(tert-butylamino)methyl]-N-phenylpyrazoles (compounds 3a–g) exhibited GI₅₀ values of 0.013–8.78 μM against the OVCAR-3 ovarian cancer cell line, with notably lower inhibitory activity against normal human cell lines, indicating a tumor-selective antiproliferative profile [1]. Critically, the free-base 4-[(tert-butylamino)methyl] derivatives were significantly more potent than their hydrochloride salt and zwitterionic counterparts, demonstrating that the protonation state and counterion form of the aminomethyl group profoundly affect biological activity [1]. This provides direct class-level evidence that 4-aminomethyl-substituted pyrazole/pyrazolone scaffolds—of which 4-(aminomethyl)-2,3-dihydro-1H-pyrazol-3-one is the minimal core structure—can deliver tumor-selective cytotoxicity when appropriately elaborated, and that procurement of the correct free-base form (vs. hydrochloride salt) is critical for reproducing biological activity [1].

Antitumor Ovarian cancer OVCAR-3 GI50 Aminomethyl pyrazole

High-Impact Application Scenarios for 4-(Aminomethyl)-2,3-dihydro-1H-pyrazol-3-one Grounded in Comparative Evidence


Focused Kinase and Protein–Protein Interaction Inhibitor Libraries via C4-Amine Derivatization

The C4 primary amine enables rapid, parallel amide coupling or sulfonamide formation to generate diverse 4-substituted pyrazolone libraries for screening against kinase targets and protein–protein interaction interfaces. The N2–H hydrogen bond donor, shown to be pharmacophorically critical [1], is retained in all products as long as N2 is not alkylated, ensuring that the scaffold's core recognition element remains intact across the library. The metal-free aminomethylation methodology reported by Phakdeeyothin et al. (2022) provides direct access to further elaborated C4-aminomethyl variants under mild, functional-group-tolerant conditions, enabling late-stage diversification [2]. This scenario is not accessible with 4-methylpyrazolone, which lacks any reactive C4 substituent.

CNS-Targeted Probe and Tool Compound Design Exploiting Balanced Polarity

With a cLogP of –0.84 and TPSA of 74.67 Ų, the target compound resides near the upper boundary of CNS drug-like chemical space . This profile is ideal for designing CNS-penetrant probes where modest polarity is desired to limit passive brain penetration and favor peripheral restriction, or alternatively, as a starting point for further N1-functionalization to tune CNS exposure. The compound's 4-(aminomethyl)pyrazole analog (without the carbonyl) has a TPSA of only 54.7 Ų , demonstrating that the pyrazolone carbonyl adds ~20 Ų of polar surface area—a tunable parameter for modulating BBB penetration in elaborated analogs.

Supramolecular and Crystal Engineering Utilizing Tautomer-Dependent Hydrogen-Bonding Arrays

The N1-unsubstituted pyrazolone scaffold can participate in solvent- and concentration-dependent tautomeric equilibria that present different hydrogen-bond donor/acceptor patterns—a property exploited in the hydrogen-bond-mediated self-assembly of aminopyrazolones into macrocyclic quartets and stacked one-dimensional motifs [3]. Researchers engaged in crystal engineering, co-crystal design, or supramolecular materials can leverage this tautomeric plasticity to program specific solid-state architectures that are inaccessible with N1-substituted or carbonyl-lacking analogs, where the tautomeric equilibrium is locked or absent [4].

Tumor-Selective Antiproliferative Agent Development Starting from the Free-Base Aminomethyl Core

The class-level antitumor evidence from da Silva et al. (2021) demonstrates that 4-aminomethyl pyrazole/pyrazolone derivatives can achieve GI₅₀ values as low as 13 nM against OVCAR-3 ovarian cancer cells with selectivity over normal cell lines, and that the free-base form of the aminomethyl group is critical for maximal potency [5]. For oncology-focused medicinal chemistry programs, procuring 4-(aminomethyl)-2,3-dihydro-1H-pyrazol-3-one in its free-base form (rather than as the hydrochloride salt) is essential, as salt-form-dependent potency differences have been documented within this chemotype [5]. The pyrazolone carbonyl provides an additional hydrogen-bond acceptor for kinase hinge-region binding, as supported by CDK2 docking studies of related 4-aminomethyl pyrazoles [5].

Quote Request

Request a Quote for 4-(aminomethyl)-2,3-dihydro-1H-pyrazol-3-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.